Androsterone sulfate is a sulfated steroid, specifically classified as a sulfated androgen. It is derived from androsterone, which is a metabolite of testosterone and dihydrotestosterone. The chemical formula for androsterone sulfate is , and its IUPAC name is . This compound is characterized by its hydrophobic nature and low solubility in water, which influences its biological behavior and metabolism.
Androsterone sulfate participates in several biochemical pathways:
Androsterone sulfate has been recognized for its role as a major androgen metabolite in serum. Although traditionally considered an inactive metabolite of testosterone, it exhibits weak neurosteroid activity and may influence brain function by crossing the blood-brain barrier . It acts as a positive allosteric modulator of gamma-aminobutyric acid A receptors, contributing to its potential anticonvulsant effects .
The synthesis of androsterone sulfate primarily occurs in the human body through the following processes:
Androsterone sulfate has various applications:
Research indicates that androsterone sulfate interacts with various biological systems:
Androsterone sulfate shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound | Chemical Formula | Key Characteristics |
|---|---|---|
| Dehydroepiandrosterone sulfate | C19H28O4S | Precursor to androsterone sulfate; more potent androgen |
| Androstenedione | C19H26O2 | Precursor to testosterone; lacks sulfate group |
| Testosterone | C19H28O2 | Primary male sex hormone; higher biological activity |
| Epiandrosterone | C19H26O3 | Isomer of androsterone; different biological effects |
| Etiocholanolone | C19H30O2 | 5β-reduced metabolite; less active than androsterone |
Androsterone sulfate is unique due to its sulfated structure which significantly alters its solubility and biological activity compared to other similar compounds. Its role as a major metabolite in serum further distinguishes it from others that may not have such pronounced physiological relevance.
| Property | Value |
|---|---|
| Molecular Formula | C19H30O5S |
| Molecular Weight | 370.5 g/mol |
| IUPAC Name | [(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
| CAS Number | 2479-86-9 |
| InChI | InChI=1S/C19H30O5S/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h12-16H,3-11H2,1-2H3,(H,21,22,23)/t12-,13+,14-,15-,16-,18-,19-/m0/s1 |
| InChIKey | ZMITXKRGXGRMKS-HLUDHZFRSA-N |
| SMILES | C[C@]12CCC@HOS(=O)(=O)O |
Androsterone sulfate possesses a complex three-dimensional structure with seven defined stereocenters, contributing to its specific biological activity and molecular recognition properties [3] [11]. The stereochemistry at these chiral centers is critical for the compound's interaction with enzymes and receptors [9].
The seven stereocenters in androsterone sulfate are located at positions C-3, C-5, C-8, C-9, C-10, C-13, and C-14 [3] [16]. The absolute configuration at these centers follows the pattern: C-3(R), C-5(S), C-8(R), C-9(S), C-10(S), C-13(S), and C-14(S) [3] [21]. This specific stereochemical arrangement creates a characteristic three-dimensional shape that is essential for molecular recognition by target proteins [9] [11].
The conformation of androsterone sulfate is characterized by the trans fusion of rings A/B, B/C, and C/D, resulting in a relatively rigid structure [16]. The A/B ring junction adopts a trans configuration with the 5α-hydrogen, meaning the A and B rings lie in the same plane [10]. This 5α-configuration distinguishes androsterone sulfate from its isomers and influences its biological activity [12].
Table 3: Stereochemistry of Androsterone Sulfate
| Chiral Center | Configuration |
|---|---|
| C-3 | R |
| C-5 | S |
| C-8 | R |
| C-9 | S |
| C-10 | S |
| C-13 | S |
| C-14 | S |
The sulfate group at position C-3 adopts an equatorial orientation, projecting away from the steroid nucleus [3] [6]. This orientation affects the overall shape of the molecule and its interactions with binding partners [9]. The conformation of the steroid backbone is relatively inflexible due to the fused ring system, which constrains the possible conformational states and contributes to the specificity of molecular recognition [16] [21].
Androsterone sulfate exhibits distinct physicochemical properties that influence its behavior in biological systems and chemical reactions [1] [13]. The presence of the sulfate group significantly alters the properties compared to the parent compound androsterone, particularly regarding solubility and polarity [3] [9].
The compound has a calculated partition coefficient (XLogP3) of 3.3, indicating moderate lipophilicity despite the presence of the polar sulfate group [3]. This balanced lipophilicity allows androsterone sulfate to interact with both hydrophobic and hydrophilic environments, which is important for its biological transport and distribution [13] [14].
Hydrogen bonding capabilities are significant determinants of molecular interactions [3]. Androsterone sulfate contains one hydrogen bond donor (the hydroxyl group of the sulfate moiety) and five hydrogen bond acceptors (primarily oxygen atoms in the sulfate group and the ketone at C-17) [3]. These hydrogen bonding sites facilitate interactions with proteins, enzymes, and other biological molecules [9] [13].
The topological polar surface area (TPSA) of androsterone sulfate is 89.1 Ų, reflecting the contribution of the polar sulfate group and the ketone functionality [3]. This moderate polar surface area influences the compound's ability to interact with biological membranes and proteins [13] [14].
Table 2: Physicochemical Properties of Androsterone Sulfate
| Property | Value |
|---|---|
| XLogP3 | 3.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 89.1 Ų |
| Heavy Atom Count | 25 |
| Formal Charge | 0 |
| Complexity | 668 |
| Defined Atom Stereocenter Count | 7 |
The molecular complexity value of 668 indicates the structural intricacy of androsterone sulfate, reflecting its multiple rings, stereocenters, and functional groups [3]. This complexity contributes to the specificity of its interactions with biological targets [9]. With only two rotatable bonds, androsterone sulfate has limited conformational flexibility, which is characteristic of the rigid steroid backbone structure [3] [16].
Androsterone sulfate demonstrates specific stability and reactivity patterns that are important for understanding its chemical behavior and storage requirements [7] [20]. The compound's stability is influenced by various environmental factors including pH, temperature, and the presence of reactive species [17].
Research indicates that androsterone sulfate is stable within a pH range of 6.0-10.0, but undergoes hydrolysis under strongly acidic conditions (pH < 1) [17] [20]. This pH-dependent stability is particularly relevant for analytical procedures and storage considerations [7]. Thermal stability studies show that the compound remains stable at temperatures up to 50°C, with decomposition potentially occurring at higher temperatures [17].
The sulfate group at the C-3 position is susceptible to acid hydrolysis, particularly in hot concentrated acids [20]. Interestingly, research by Ramseyer et al. demonstrated that hydrolysis of androsterone sulfate with boiling hydrochloric acid produces not only androsterone but also several rearrangement products including 3β-hydroxy-5α-androstan-17-one, 2α-hydroxy-5α-androstan-17-one, and 2β-hydroxy-5α-androstan-17-one [20]. This indicates that under harsh acidic conditions, carbon-oxygen bond cleavage can occur in addition to the expected sulfur-oxygen bond rupture [20].
Table 4: Stability and Reactivity Properties of Androsterone Sulfate
| Property | Description |
|---|---|
| pH Stability Range | Stable in pH range 6.0-10.0; undergoes hydrolysis in strongly acidic conditions (pH < 1) |
| Thermal Stability | Stable at temperatures up to 50°C; decomposition may occur at higher temperatures |
| Hydrolysis Susceptibility | Susceptible to acid hydrolysis, particularly in hot concentrated acids; can undergo carbon-oxygen bond cleavage |
| Oxidation Susceptibility | Relatively resistant to oxidation under normal conditions |
| Storage Conditions | Store in cool, dry conditions away from strong acids and oxidizing agents |
| Incompatible Materials | Strong acids, strong oxidizing agents, and strong bases |
In contrast to its acid sensitivity, androsterone sulfate shows remarkable stability during long-term frozen storage [7]. A study examining androstenediol-3-sulfate, which shares similar structural features with androsterone sulfate, found no significant degradation in serum samples stored frozen for over 24 years [7]. This suggests that androsterone sulfate is suitable for long-term storage under appropriate freezing conditions [7].
Regarding reactivity, the sulfate group can be cleaved by specific enzymes such as steroid sulfatase, which hydrolyzes the sulfate ester bond to release the free steroid [9]. This enzymatic hydrolysis is an important aspect of androsterone sulfate metabolism in biological systems [1] [9].
The structure-activity relationships of androsterone sulfate reveal how specific structural features influence its biological activity and molecular interactions [9] [12]. Understanding these relationships provides insights into the compound's function and potential applications [9].
The sulfate group at the C-3 position significantly alters the biological properties of androsterone sulfate compared to the parent compound androsterone [1] [9]. This modification increases water solubility, which facilitates transport in aqueous biological environments [13]. Additionally, the sulfate moiety serves as a substrate for sulfatase enzymes, making androsterone sulfate part of the steroid sulfatase pathway [9].
Research by Chang et al. identified androsterone as a cognate substrate for human dehydroepiandrosterone sulfotransferase (DHEA-ST) with similar kinetics but a 2-fold specificity and stronger substrate inhibition than dehydroepiandrosterone [9]. The structure of human DHEA-ST in complex with androsterone was solved at 2.7 Å resolution, confirming androsterone recognition [9]. Structural analysis revealed that the binding mode of androsterone differs from that of dehydroepiandrosterone, despite the similarity of the overall structure between the androsterone and the dehydroepiandrosterone binary complexes [9].
Table 5: Structure-Activity Relationships of Androsterone Sulfate
| Structural Feature | Activity/Function |
|---|---|
| Sulfate Group at C-3 Position | Increases water solubility; serves as substrate for sulfatase enzymes; alters biological transport properties |
| Stereochemistry at C-3 (R configuration) | Critical for recognition by specific enzymes including steroid sulfatase |
| 5α-Configuration | Influences molecular shape and receptor interactions; affects enzyme binding specificity |
| Ketone Group at C-17 | Important for biological activity; potential hydrogen bond acceptor in receptor binding |
| Steroid Backbone Conformation | Rigid structure with specific spatial arrangement of functional groups; critical for receptor recognition |
The stereochemistry at C-3 (R configuration) is critical for recognition by specific enzymes, including steroid sulfatase [9] [11]. This stereochemical requirement highlights the importance of three-dimensional structure in molecular recognition processes [16]. Similarly, the 5α-configuration influences the overall shape of the molecule and its interactions with receptors and enzymes [10] [12].
The ketone group at C-17 serves as a potential hydrogen bond acceptor in receptor binding and contributes to the compound's biological activity [3] [9]. The rigid steroid backbone provides a specific spatial arrangement of functional groups that is essential for receptor recognition and binding specificity [9] [16].